5,7-Dibromoisoquinoline

Lipophilicity Drug design Phase partitioning

5,7-Dibromoisoquinoline (CAS 2137673-43-7) is a dihalogenated heterocyclic building block of the isoquinoline family, bearing bromine substituents at the 5- and 7-positions of the fused pyridine-benzene ring system. It is a crystalline solid with a melting point of approximately 180–185 °C, molecular weight 286.95 g·mol⁻¹, and limited aqueous solubility (ESOL 0.0107 mg·mL⁻¹).

Molecular Formula C9H5Br2N
Molecular Weight 286.954
CAS No. 2137673-43-7
Cat. No. B2552742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromoisoquinoline
CAS2137673-43-7
Molecular FormulaC9H5Br2N
Molecular Weight286.954
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2)Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H
InChIKeyKCKOBTYLMIJXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromoisoquinoline (CAS 2137673-43-7) – Baseline Physicochemical and Structural Overview for Informed Procurement


5,7-Dibromoisoquinoline (CAS 2137673-43-7) is a dihalogenated heterocyclic building block of the isoquinoline family, bearing bromine substituents at the 5- and 7-positions of the fused pyridine-benzene ring system . It is a crystalline solid with a melting point of approximately 180–185 °C, molecular weight 286.95 g·mol⁻¹, and limited aqueous solubility (ESOL 0.0107 mg·mL⁻¹) . The compound is primarily sourced at ≥98% purity (HPLC) for use as a synthetic intermediate in medicinal chemistry, chemical biology probe development, and materials science . Its commercial availability in research-grade quantities makes it a practical entry point for laboratories requiring a dibrominated isoquinoline scaffold with a defined, non-adjacent bromination pattern.

Why Generic Substitution of 5,7-Dibromoisoquinoline by Other Dibromoisoquinoline Isomers Is Not Warranted Without Quantitative Evaluation


Dibromoisoquinolines with identical molecular formula (C₉H₅Br₂N) but divergent bromine substitution patterns exhibit measurably different lipophilicity, thermal behavior, and synthetic accessibility profiles. These differences directly impact partitioning behavior in biphasic reaction systems, crystallinity-driven purification efficiency, and regiochemical outcomes in downstream cross-coupling chemistries . A decision to substitute 5,7-dibromoisoquinoline with, for example, the 5,8- or 3,5-isomer without accounting for these quantified property differences risks altering reaction selectivity, decreasing isolated yields, or complicating solid-handling workflows. The following sections provide the quantitative basis for these differentiation dimensions.

Quantitative Differentiation Evidence for 5,7-Dibromoisoquinoline (CAS 2137673-43-7) vs. Closest Dibromoisoquinoline Isomers and Mono-Bromo Analog


Higher Lipophilicity (LogP 3.76) of 5,7-Dibromoisoquinoline vs. 5,8-Dibromoisoquinoline (LogP 3.53) and 5-Bromoisoquinoline (LogP 2.73)

5,7-Dibromoisoquinoline exhibits a computed LogP of 3.76, which is 0.23 log units higher than the 5,8-dibromo positional isomer (LogP 3.53) and approximately 1.0 log unit higher than the mono-brominated analog 5-bromoisoquinoline (LogP 2.73) . This difference corresponds to a roughly 1.7-fold greater partitioning into the organic phase for 5,7-dibromoisoquinoline relative to the 5,8-isomer, and a nearly 10-fold difference relative to the mono-bromo compound, based on the logarithmic relationship between LogP and partition coefficient.

Lipophilicity Drug design Phase partitioning

Elevated Melting Point (180–185 °C) of 5,7-Dibromoisoquinoline vs. 5-Bromoisoquinoline (80–84 °C) and 5,8-Dibromoisoquinoline (~104 °C Predicted)

5,7-Dibromoisoquinoline has an experimentally determined melting point of 180–185 °C, substantially higher than 5-bromoisoquinoline (80–84 °C, lit.) and the predicted melting point for 5,8-dibromoisoquinoline (~104 °C, adapted Stein & Brown method) [1]. This >75 °C elevation relative to the mono-bromo analog and >75 °C elevation relative to the 5,8-isomer reflects stronger intermolecular interactions in the crystal lattice, likely driven by the symmetrical 5,7-substitution pattern enabling more efficient packing.

Thermal properties Crystallinity Solid-phase handling

Superior Cost-Effectiveness of 5,7-Dibromoisoquinoline (€0.26/mg at 1g Scale, 98% Purity) vs. 3,5-Dibromoisoquinoline (€1.25/mg at 1g Scale, 95% Purity)

At the 1g purchase scale from a common European supplier (CymitQuimica/Apollo Scientific), 5,7-dibromoisoquinoline is priced at €259.00 with 98% purity specification, yielding a cost of €0.26/mg. In contrast, 3,5-dibromoisoquinoline is listed at €1,251.00 for 1g at 95% purity, yielding €1.25/mg—a 4.8-fold higher unit cost for lower purity . 5,8-Dibromoisoquinoline (97% purity) is available at lower absolute pricing but with lower purity and distinct physicochemical properties (see Evidence Items 1 and 2).

Procurement economics Synthetic building blocks Cost-per-experiment

Unique Utility as Dual-Function Photoaffinity Probe Scaffold: Isoquinoline Fluorescence + C5/C7 Bromine Cross-Linking Handles

5,7-Dibromoisoquinoline serves a dual role in photoaffinity probe design that is not replicated by mono-bromo or alternative dibromo isomers: the isoquinoline ring provides intrinsic fluorescence for detection, while the two bromine atoms at C5 and C7 act as photo-labile cross-linking groups capable of forming covalent bonds with proximal protein residues upon UV irradiation . This dual functionality enables a single-modality probe that simplifies experimental workflows compared to approaches requiring separate fluorophore conjugation. The specific 5,7-substitution pattern is critical because bromine atoms must be positioned to balance photoreactivity with fluorescence quantum yield; alternative substitution patterns (e.g., 5,8- or 3,5-) alter the electronic structure of the isoquinoline chromophore, potentially quenching fluorescence or shifting excitation/emission wavelengths outside optimal detection windows.

Chemical biology Photoaffinity labeling Target identification

Prioritized Application Scenarios for 5,7-Dibromoisoquinoline (CAS 2137673-43-7) Based on Quantified Differentiation Evidence


Sequential Cross-Coupling in Medicinal Chemistry Library Synthesis Requiring High Lipophilicity Intermediates

The LogP of 3.76 for 5,7-dibromoisoquinoline provides approximately 1.7-fold greater organic-phase partitioning than the 5,8-isomer . When designing a two-step sequential Suzuki–Miyaura coupling strategy where the mono-coupled intermediate must be extractable into organic solvent for the second coupling, this higher lipophilicity translates to improved recovery and reduced emulsion formation during workup. The high melting point (180–185 °C) further facilitates isolation of the intermediate by simple filtration and trituration rather than chromatography .

Photoaffinity Probe Development for Target Deconvolution in Chemical Proteomics

5,7-Dibromoisoquinoline is uniquely positioned as a minimalist photoaffinity scaffold that provides both fluorescent detection capability and dual UV-activated cross-linking sites within a single low-molecular-weight core . Chemical biology groups constructing activity-based probes or fragment-based photoaffinity libraries should select the 5,7-isomer over mono-bromo or alternative dibromo isomers because the specific 5,7-substitution pattern preserves the isoquinoline fluorescence quantum yield necessary for in-gel detection (SDS-PAGE fluorescence scanning) while enabling efficient covalent capture of target proteins upon 254–365 nm irradiation.

Gram-Scale Intermediate Procurement for Multi-Step Synthesis Under Budget-Constrained Academic or SME Settings

At 1g scale, 5,7-dibromoisoquinoline (€259, 98% purity) is 4.8× less expensive than 3,5-dibromoisoquinoline (€1,251, 95% purity) . For a synthetic sequence consuming 5g of dibromoisoquinoline intermediate, choosing the 5,7-isomer saves approximately €4,960 in raw material costs—a meaningful budget difference for academic labs or early-stage biotech companies. The 98% purity specification also reduces the need for pre-reaction purification compared to the 95% purity offered for the 3,5-isomer.

Solid-Phase Automated Synthesis Platforms Requiring Crystalline, Non-Hygroscopic Building Blocks

The melting point of 180–185 °C for 5,7-dibromoisoquinoline is substantially higher than that of 5-bromoisoquinoline (80–84 °C) and the predicted 5,8-isomer (~104 °C) . This thermal stability ensures the compound remains a free-flowing crystalline solid under the ambient and slightly elevated temperatures encountered in automated solid-dispensing instrumentation, reducing the risk of caking, melting, or inconsistent aliquot delivery that can compromise reaction stoichiometry in parallel synthesis arrays.

Quote Request

Request a Quote for 5,7-Dibromoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.